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molecular formula C8H15BrO B2559838 (2-Bromoethoxy)cyclohexane CAS No. 131665-94-6

(2-Bromoethoxy)cyclohexane

Cat. No. B2559838
M. Wt: 207.111
InChI Key: RIEJARKPVINFOD-UHFFFAOYSA-N
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Patent
US09163027B2

Procedure details

A mixture of 2-(cyclohexyloxy)ethanol (0.5 g, 3.47 mmol), carbon tetrabromide (1.49 g, 4.51 mmol), and dichloromethane (6 mL) was placed in a 20 mL scintillation vial with a magnetic stirring bar and cooled on an ice-water bath. Triphenylphosphine (1.18 g, 4.51 mmol) was added in three portions over 5 min with stirring. The mixture was allowed to warm to ambient temperature and progress was monitored with TLC using ethyl acetate:hexanes (1:1) (Rf starting material=0.6, Rf product=0.9). The mixture was concentrated under reduced pressure. Hexanes (5 mL) and ethyl ether (10 mL) were added twice and removed by decanting, leaving an oily residue that was purified by silical gel chromatography using hexanes as eluant. The title compound was obtained as a yellow oil (0.189 g, 26% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][CH2:8][CH2:9]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(Br)(Br)(Br)[Br:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:12][CH2:9][CH2:8][O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCCC1)OCCO
Name
Quantity
1.49 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 20 mL scintillation vial with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexanes (5 mL) and ethyl ether (10 mL) were added twice
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
by decanting
CUSTOM
Type
CUSTOM
Details
leaving an oily residue that
CUSTOM
Type
CUSTOM
Details
was purified by silical gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1CCCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.189 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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